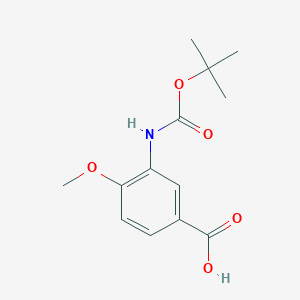

Boc-3-amino-4-methoxybenzoic acid

Overview

Description

Boc-3-amino-4-methoxybenzoic acid, also known as Boc-AMBA, is an important organic compound commonly used in scientific research. It is a white, crystalline solid with a molecular weight of 259.3 g/mol. Boc-AMBA is a versatile compound with a wide range of applications in many fields, including biochemistry, medicinal chemistry, and pharmacology. It is often used as a starting material for the synthesis of various compounds, such as peptides, amino acids, and heterocyclic compounds. In addition, Boc-AMBA has been used in the development of novel therapeutic agents, including drugs, vaccines, and diagnostic agents.

Scientific Research Applications

1. Peptide Synthesis and Mimicking

Boc-3-amino-4-methoxybenzoic acid has been utilized in the synthesis of unnatural amino acids and peptides. For instance, unnatural amino acid 2, which is a combination of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, can duplicate the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid and its Boc-protected derivatives have been efficiently incorporated into peptides using standard peptide synthesis techniques (Nowick et al., 2000).

2. Building Blocks for Pseudopeptide Synthesis

The compound has shown potential in the synthesis of peptidomimetics. For example, the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) was synthesized from 4-aminobenzoic acid and demonstrated selective reactions with Boc2O or Fmoc−OSu, highlighting its applicability as a scaffold for combinatorial chemistry and as a building block for pseudopeptide synthesis (Pascal et al., 2000).

3. Glucosidase and Glycogen Phosphorylase Inhibitory Activities

Compounds such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid have been isolated from natural sources and evaluated for their alpha-glucosidase and glycogen phosphorylase inhibitory activities, indicating potential applications in metabolic research (Li et al., 2008).

4. Synthesis of Novel Amino Acids for Medicinal Chemistry

The synthesis of novel cyclic fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrates the role of Boc-protected amino acids in medicinal chemistry, offering new possibilities for drug development (Van Hende et al., 2009).

5. Liquid-Phase Peptide Synthesis

This compound derivatives have been synthesized for use in the liquid-phase peptide synthesis, illustrating their utility in peptide chemistry and potential applications in drug discovery (Hemmasi et al., 1982).

Safety and Hazards

Future Directions

“Boc-3-amino-4-methoxybenzoic acid” and similar compounds have potential applications in various fields. For instance, a copolymer of aniline and 3-amino-4-methoxybenzoic acid has been used as an adsorbent for the separation and recovery of palladium from automotive catalysts . This suggests potential future directions in waste treatment and resource recovery.

Mechanism of Action

- The primary target of Boc-3-amino-4-methoxybenzoic acid is likely to be enzymes or receptors involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .

Target of Action

Pharmacokinetics

- this compound is likely absorbed in the gastrointestinal tract after oral administration. It may distribute to various tissues, including the liver and kidneys. Enzymatic metabolism, possibly involving hydrolysis of the Boc group, could occur. Elimination occurs via renal excretion or hepatic metabolism .

Action Environment

Biochemical Analysis

Biochemical Properties

Boc-3-amino-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during these reactions. For instance, it is often used in solid-phase peptide synthesis, where it interacts with enzymes that facilitate the formation of peptide bonds . The compound’s interactions with these enzymes are crucial for the successful synthesis of peptides, which are essential for various biological processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in cell growth and differentiation . For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression that affect cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways . For instance, this compound can inhibit the activity of certain enzymes involved in peptide synthesis, thereby regulating the production of peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been observed to affect cellular function, including changes in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, this compound can be metabolized by specific enzymes, resulting in the production of metabolites that influence cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into cells via specific transporters, where it accumulates in certain organelles and exerts its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in peptide synthesis and metabolism.

properties

IUPAC Name |

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRQIHYNWZEWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370843 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306937-12-2 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)